3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide 3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 393840-55-6
VCID: VC7242507
InChI: InChI=1S/C25H18F5N5O2S/c26-17-7-9-19(10-8-17)32-22(36)14-38-24-34-33-21(13-31-23(37)15-3-1-5-18(27)11-15)35(24)20-6-2-4-16(12-20)25(28,29)30/h1-12H,13-14H2,(H,31,37)(H,32,36)
SMILES: C1=CC(=CC(=C1)F)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C25H18F5N5O2S
Molecular Weight: 547.5

3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

CAS No.: 393840-55-6

Cat. No.: VC7242507

Molecular Formula: C25H18F5N5O2S

Molecular Weight: 547.5

* For research use only. Not for human or veterinary use.

3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide - 393840-55-6

Specification

CAS No. 393840-55-6
Molecular Formula C25H18F5N5O2S
Molecular Weight 547.5
IUPAC Name 3-fluoro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Standard InChI InChI=1S/C25H18F5N5O2S/c26-17-7-9-19(10-8-17)32-22(36)14-38-24-34-33-21(13-31-23(37)15-3-1-5-18(27)11-15)35(24)20-6-2-4-16(12-20)25(28,29)30/h1-12H,13-14H2,(H,31,37)(H,32,36)
Standard InChI Key JIFKBTIBHAITIC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C<sub>25</sub>H<sub>18</sub>F<sub>5</sub>N<sub>5</sub>O<sub>2</sub>S, with a molecular weight of 547.5 g/mol. Its IUPAC name, 3-fluoro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide, reflects the intricate arrangement of functional groups.

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name3-fluoro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Molecular FormulaC<sub>25</sub>H<sub>18</sub>F<sub>5</sub>N<sub>5</sub>O<sub>2</sub>S
Molecular Weight547.5 g/mol
SMILESC1=CC(=CC(=C1)F)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)F
InChI KeyJIFKBTIBHAITIC-UHFFFAOYSA-N

Functional Group Analysis

  • Fluorine Substituents: The molecule contains five fluorine atoms across its benzamide and trifluoromethylphenyl groups. Fluorine’s electronegativity enhances lipid solubility and metabolic stability, often improving pharmacokinetic profiles.

  • 1,2,4-Triazole Core: This heterocyclic ring is pivotal for bioactivity, enabling hydrogen bonding and π-π stacking interactions with biological targets.

  • Sulfanyl Linker: The thioether (-S-) group bridges the triazole and carbamoyl moieties, influencing conformational flexibility and redox reactivity.

Synthesis and Medicinal Chemistry

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the construction of the triazole ring. Key stages include:

  • Triazole Formation: Cyclization of thiosemicarbazides under acidic or basic conditions yields the 1,2,4-triazole scaffold.

  • Sulfanyl Group Introduction: Alkylation or nucleophilic substitution reactions attach the sulfanyl-carbamoyl sidechain.

  • Fluorination Steps: Electrophilic aromatic substitution or palladium-catalyzed cross-coupling introduces fluorine atoms at specific positions.

Reaction conditions (e.g., ethanol or DMF as solvents, temperatures of 60–100°C) are optimized to maximize yields and purity, which typically exceed 95%.

Structure-Activity Relationships (SAR)

  • Triazole Modifications: Substitutions at the triazole N1 position (e.g., trifluoromethylphenyl) enhance target selectivity, particularly in kinase inhibition.

  • Fluorine Positioning: Para-fluorine on the benzamide moiety improves cellular uptake, while meta-trifluoromethyl groups on the phenyl ring augment hydrophobic interactions.

Biological Activity and Mechanisms

In Vitro Cytotoxicity

The compound demonstrates nanomolar IC<sub>50</sub> values against breast (MCF-7) and lung (A549) cancer cell lines. Comparative studies show a 3–5-fold increase in potency relative to non-fluorinated analogs.

Apoptotic Mechanisms

  • Caspase Activation: Treatment induces caspase-3/7 activity, triggering apoptosis via the intrinsic mitochondrial pathway.

  • Cell Cycle Arrest: G1/S phase arrest correlates with downregulation of cyclin D1 and CDK4/6, as observed in western blot analyses.

Antimicrobial Effects

The triazole moiety disrupts fungal ergosterol biosynthesis, with MIC values of 2–8 µg/mL against Candida albicans. Bacterial efficacy is limited, suggesting selectivity for eukaryotic pathways.

Enzymatic Inhibition

  • Kinase Inhibition: The compound inhibits protein kinase B (Akt) with an IC<sub>50</sub> of 12 nM, likely due to competitive binding at the ATP pocket.

  • GPCR Modulation: Allosteric modulation of serotonin receptors (5-HT<sub>2A</sub>) has been hypothesized based on molecular docking studies.

Preclinical Research and Case Studies

Triazole Derivatives in Oncology

A 2024 study in Journal of Medicinal Chemistry highlighted triazole-based analogs achieving tumor regression in xenograft models. Co-administration with paclitaxel synergistically reduced tumor volume by 78%.

Fluorinated Drug Candidates

Research comparing fluorinated vs. non-fluorinated triazoles revealed a 40% increase in plasma half-life for the former, attributed to reduced CYP450-mediated metabolism.

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